Piperlotine D

Description

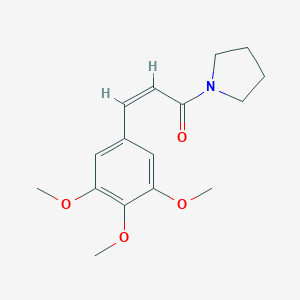

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFKYDTUEMTUNY-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Piperlotine D from Piper Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Piperlotine D, a naturally occurring compound found in Piper lolot and Piper sarmentosum[1]. While specific literature detailing the isolation of this compound is limited, this document outlines a robust workflow extrapolated from established protocols for the isolation of analogous piperidine alkaloids, such as piperine, from various Piper species. The described methods cover extraction, purification, and analytical characterization, providing a solid foundation for researchers undertaking the isolation of this target compound.

Overview of Piper Species and this compound

The genus Piper is a rich source of structurally diverse secondary metabolites, many of which exhibit significant biological activities[2][3]. This compound, with the molecular formula C16H21NO4, belongs to the family of piperidine alkaloids[1]. The isolation of such compounds is a critical first step in drug discovery and development, enabling further investigation into their pharmacological properties.

General Isolation Workflow

The isolation of this compound from plant material typically follows a multi-step process involving extraction, fractionation, and purification. The general workflow is depicted below.

Caption: General workflow for the isolation of this compound.

Experimental Protocols

Plant Material Preparation

Fresh plant material (Piper lolot or Piper sarmentosum) should be thoroughly washed and dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once dried, the material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of this compound

The selection of an appropriate extraction method and solvent is crucial for maximizing the yield of the target compound. Based on protocols for similar alkaloids like piperine, Soxhlet and reflux extraction are highly effective[4][5].

Protocol 1: Soxhlet Extraction

-

Place approximately 50 g of the dried, powdered plant material into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable organic solvent (e.g., ethanol, methanol, or dichloromethane) to about two-thirds of its volume. Dichloromethane has been shown to be effective for piperine extraction[4].

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, cool the apparatus and collect the crude extract from the round-bottom flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

Protocol 2: Reflux Extraction

-

Place 50 g of the dried, powdered plant material in a round-bottom flask.

-

Add 500 mL of a suitable solvent (e.g., ethanol or methanol).

-

Attach a condenser to the flask and heat the mixture to the boiling point of the solvent.

-

Maintain a gentle reflux for 4-6 hours.

-

After cooling, filter the mixture to separate the plant debris from the extract.

-

Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate using a rotary evaporator.

Purification of this compound

The crude extract will contain a mixture of compounds. Purification is essential to isolate this compound. Recrystallization and column chromatography are common and effective methods.

Protocol 3: Recrystallization

-

Dissolve the crude extract in a minimal amount of a hot solvent in which this compound is soluble (e.g., acetone or ethanol).

-

If insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by filtration, washing them with a small amount of cold solvent to remove any adhering impurities.

-

Repeat the recrystallization process until a pure compound is obtained, which can be verified by thin-layer chromatography (TLC)[6].

Protocol 4: Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry.

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).

-

Collect fractions and monitor them by TLC to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to yield the isolated compound.

Analytical Characterization

Once isolated, the identity and purity of this compound must be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Typical Parameters/Expected Results |

| Thin-Layer Chromatography (TLC) | Purity assessment and monitoring of purification progress. | A single spot with a consistent Rf value under different solvent systems indicates high purity[4][7]. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination. | A single, sharp peak in the chromatogram. Purity can be calculated from the peak area[8][9]. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and determination of molecular weight. | Provides the mass-to-charge ratio of the compound, confirming its molecular weight of 291.34 g/mol [1][6]. |

| UV-Visible Spectroscopy | Preliminary identification based on chromophores. | The UV spectrum will show characteristic absorption maxima. For piperine, a similar compound, the maximum wavelength is around 343 nm[6]. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The IR spectrum will show characteristic peaks for functional groups present in this compound, such as C=O (amide), C=C (alkene), and C-O-C (ether)[6]. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | 1H and 13C NMR spectra provide detailed information about the chemical structure, including the connectivity of atoms. |

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are a subject for further research, the general approach to identifying such pathways is outlined below.

Caption: Workflow for investigating the biological activity of this compound.

Conclusion

The isolation of this compound from Piper species can be successfully achieved by adapting well-established protocols for similar alkaloids. A systematic approach involving efficient extraction, multi-step purification, and comprehensive analytical characterization is key to obtaining a pure sample for further pharmacological investigation. This guide provides the necessary technical details and workflows to support researchers in this endeavor.

References

- 1. This compound | C16H21NO4 | CID 2288517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antifungal Compounds from Piper Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jurnal.penerbitdaarulhuda.my.id [jurnal.penerbitdaarulhuda.my.id]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]

- 7. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of Bulk Amount of Piperine as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]

The Intricate Path to Unveiling Novel Piperlotine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the structural elucidation of novel piperlotine alkaloids. As a class of piperidine-containing natural products, piperlotine alkaloids and their analogues are of significant interest to the pharmaceutical industry due to their diverse biological activities. This document outlines the key experimental workflows, from isolation to spectroscopic analysis, and presents a plausible signaling pathway based on the known bioactivities of related compounds.

The Quest for Novelty: Isolation and Purification

The initial and one of the most critical phases in the discovery of novel natural products is the isolation and purification of the target compounds from their natural source, typically plants of the Piper genus or related species. The following experimental workflow outlines a general yet effective approach.

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of novel piperlotine alkaloids.

Deciphering the Molecular Architecture: Spectroscopic and Spectrometric Analysis

Once a putative novel piperlotine alkaloid has been isolated in its pure form, a combination of spectroscopic and spectrometric techniques is employed to determine its chemical structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for determining the molecular formula of a novel compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that provides the mass of the protonated molecule [M+H]+.

Table 1: Representative Mass Spectrometry Data for a Novel Piperidine Alkaloid

| Parameter | Value |

| Ionization Mode | ESI+ |

| High-Resolution MS (m/z) | Found: 314.3022, Calculated for C19H40NO2+: 314.3054 |

| Molecular Formula | C19H39NO2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments are conducted to piece together the connectivity of atoms.

-

¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

Due to the difficulty in accessing full datasets for newly discovered compounds, the following tables present representative ¹H and ¹³C NMR data for a well-characterized piperidine alkaloid, which serves as an illustrative example.

Table 2: Representative ¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 3.10 | m | - |

| H-3 | 3.85 | m | - |

| H-4a | 1.90 | m | - |

| H-4e | 1.65 | m | - |

| H-5a | 1.50 | m | - |

| H-5e | 1.75 | m | - |

| H-6 | 2.80 | m | - |

| N-CH₃ | 2.35 | s | - |

| Side Chain | ... | ... | ... |

Table 3: Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| C-2 | 60.5 |

| C-3 | 68.2 |

| C-4 | 32.1 |

| C-5 | 25.8 |

| C-6 | 55.4 |

| N-CH₃ | 42.3 |

| Side Chain | ... |

X-ray Crystallography

When a suitable single crystal of the novel alkaloid can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Experimental Protocols

General Protocol for Alkaloid Extraction and Isolation

-

Preparation of Plant Material: The air-dried and powdered plant material (e.g., 500 g of bark) is soaked in a dilute ammonia solution (e.g., 0.25%) to liberate the free base form of the alkaloids.

-

Solvent Extraction: The basified plant material is then repeatedly extracted with an organic solvent such as dichloromethane (CH₂Cl₂). The organic extracts are combined and concentrated under reduced pressure.

-

Acid-Base Extraction: The concentrated organic extract is then subjected to an acid-base extraction. The alkaloids are extracted into an acidic aqueous solution (e.g., 1% HCl), leaving non-basic compounds in the organic layer. The aqueous layer is then basified with a strong base (e.g., concentrated ammonia) and the alkaloids are re-extracted into an organic solvent (e.g., CH₂Cl₂).

-

Drying and Evaporation: The final organic extract is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alkaloid extract.

-

Chromatographic Purification: The crude extract is then subjected to flash column chromatography on silica gel using a suitable solvent system (e.g., a mixture of dichloromethane, ethyl acetate, and diethylamine). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are combined and may require further purification by preparative high-performance liquid chromatography (HPLC).

Protocol for NMR Analysis

-

Sample Preparation: A pure sample of the isolated alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

2D NMR Spectra Acquisition: A series of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) are performed to establish correlations between protons and carbons.

-

Data Analysis: The chemical shifts, coupling constants, and correlations from all NMR spectra are analyzed to piece together the planar structure and relative stereochemistry of the novel alkaloid.

Biological Activity and Plausible Signaling Pathways

While the specific biological activities and mechanisms of action of novel piperlotine alkaloids are often yet to be fully elucidated, insights can be gained from structurally related compounds. For instance, the parent alkaloid, cassine, has been reported to exhibit anti-inflammatory and anticholinesterase activities.[1][2][3] The anti-inflammatory effects of some natural products have been linked to the inhibition of the NF-κB signaling pathway and modulation of transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1.

Plausible Signaling Pathway for Anti-Inflammatory Action

Caption: A plausible signaling pathway for the anti-inflammatory effects of a novel piperlotine alkaloid.

This guide provides a foundational understanding of the processes involved in the structural elucidation of novel piperlotine alkaloids. The combination of meticulous isolation techniques and comprehensive spectroscopic analysis is paramount to accurately defining the chemical structures of these potentially therapeutic natural products. Further research into the specific biological targets and signaling pathways of these novel compounds will undoubtedly pave the way for future drug development endeavors.

References

The Architecture of Pungency: A Technical Guide to the Biosynthesis of Piperlotines in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathway of piperlotines, a class of bioactive alkaloids found in various Piper species. Drawing upon extensive research into the closely related and well-studied piperamides, particularly piperine, this document elucidates the key enzymatic steps, precursor pathways, and regulatory mechanisms that govern the production of these valuable secondary metabolites. The promiscuity of key enzymes in this pathway is highlighted as a crucial factor in the structural diversity of piperlotines, offering significant opportunities for bioengineering and drug discovery.

The Core Biosynthetic Blueprint: A Convergence of Two Major Metabolic Pathways

The biosynthesis of piperlotines is a testament to the metabolic ingenuity of plants, converging two primary metabolic routes: the phenylpropanoid pathway and the lysine catabolism pathway . These pathways respectively supply the acyl-CoA and amine moieties that form the characteristic amide bond of piperlotines. The final, crucial condensation step is orchestrated by a versatile family of enzymes known as BAHD acyltransferases.

The Phenylpropanoid Pathway: Forging the Acyl-CoA Backbone

The journey to the acyl component of piperlotines begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into a variety of hydroxycinnamoyl-CoA esters. A key intermediate for many piperamides, including piperine, is piperoyl-CoA. The formation of this precursor involves several steps, including the activity of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). The diversity of acyl-CoA precursors available in Piper species is a primary contributor to the structural variety of piperlotines.

Lysine Catabolism: Providing the Amine Nucleophile

The amine component of many piperlotines, typically a heterocyclic amine like piperidine or pyrrolidine, or a simple alkylamine, is derived from the essential amino acid L-lysine. The catabolism of lysine to cadaverine, a key precursor to piperidine, is initiated by the enzyme lysine decarboxylase. Subsequent oxidative deamination and cyclization steps lead to the formation of the piperidine ring. The availability of different amine precursors from lysine and other amino acid catabolic pathways is another critical determinant of the final piperlotine structure.

The Final Assembly: BAHD Acyltransferases at the Helm

The final step in piperlotine biosynthesis is the condensation of an acyl-CoA ester from the phenylpropanoid pathway with an amine from the lysine catabolism pathway. This reaction is catalyzed by enzymes belonging to the BAHD acyltransferase superfamily. In Piper nigrum, two key enzymes have been identified: piperine synthase , which shows high specificity for piperoyl-CoA and piperidine, and piperamide synthase , a more promiscuous enzyme that can accept a wider range of acyl-CoA and amine substrates. This enzymatic flexibility is believed to be responsible for the synthesis of a diverse array of piperamides, including various piperlotines, within the same plant.

Quantitative Insights into Piperamide Biosynthesis

Quantitative data on the biosynthesis of piperamides provides valuable information for understanding the efficiency of the pathway and for metabolic engineering efforts. While data specifically for piperlotines is scarce, studies on the closely related piperine offer important benchmarks.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |

| Piperine Synthase | Piperoyl-CoA | 3.2 ± 0.5 | 0.85 ± 0.05 | Piper nigrum | [1] |

| Piperine Synthase | Piperidine | 1200 ± 200 | 0.85 ± 0.05 | Piper nigrum | [1] |

Table 1: Kinetic Parameters of Piperine Synthase from Piper nigrum

| Piperamide | Concentration (mg/g dry weight) | Plant Species | Tissue | Reference |

| Piperine | 20-50 | Piper nigrum | Fruit | [2] |

| Piperlongumine | 1-5 | Piper longum | Fruit | [2] |

| Piperine | 0.1-1.0 | Piper longum | Root | [3] |

| Piperine | Present | Piper longum | Leaf (Female) | [3] |

Table 2: Representative Concentrations of Major Piperamides in Piper Species

Experimental Protocols for Elucidating Piperlotine Biosynthesis

The study of piperlotine biosynthesis employs a range of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of BAHD Acyltransferases

This protocol describes the expression of a candidate BAHD acyltransferase in Escherichia coli and its subsequent purification for in vitro characterization.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the candidate BAHD acyltransferase from Piper sp. cDNA using PCR with gene-specific primers.

- Clone the PCR product into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using restriction enzyme digestion and ligation or a seamless cloning method.

- Verify the construct by Sanger sequencing.

2. Heterologous Expression in E. coli:

- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow a 10 mL overnight pre-culture in LB medium containing the appropriate antibiotic at 37°C.

- Inoculate 1 L of LB medium with the pre-culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

3. Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

- Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.

- Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

- Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE to assess purity and size.

- Desalt and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

In Vitro Enzyme Assays for BAHD Acyltransferases

This protocol outlines a method to determine the activity and substrate specificity of a purified BAHD acyltransferase.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0).

- Prepare stock solutions of various acyl-CoA donors (e.g., piperoyl-CoA, cinnamoyl-CoA, feruloyl-CoA) and amine acceptors (e.g., piperidine, pyrrolidine, isobutylamine) in appropriate solvents.

2. Enzyme Assay:

- In a microcentrifuge tube, combine the reaction buffer, an acyl-CoA donor (e.g., 50 µM final concentration), and an amine acceptor (e.g., 1 mM final concentration).

- Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

- Initiate the reaction by adding the purified BAHD acyltransferase (e.g., 1-5 µg).

- Incubate the reaction for a specific time (e.g., 30-60 minutes) at the reaction temperature.

- Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with an acid like formic acid.

- Include control reactions without the enzyme or without one of the substrates.

3. Product Analysis by LC-MS:

- Centrifuge the terminated reaction mixture to pellet any precipitated protein.

- Analyze the supernatant by reverse-phase HPLC or UPLC coupled to a mass spectrometer to detect and quantify the piperlotine product.

LC-MS/MS Analysis for Piperlotine Quantification

This protocol provides a general framework for the quantitative analysis of piperlotines in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

- Grind the plant tissue (e.g., leaves, roots, fruits) to a fine powder in liquid nitrogen.

- Extract the powdered tissue with a suitable solvent (e.g., methanol or ethanol) using sonication or shaking.

- Centrifuge the extract to pellet the debris.

- Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

- Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 15 minutes).

- Flow Rate: 0.3-0.5 mL/min.

- Column Temperature: 30-40°C.

- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

- Ionization Mode: Electrospray ionization (ESI) in positive mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For each piperlotine, at least two specific precursor-to-product ion transitions should be monitored.

- Source Parameters: Optimize ion source parameters such as capillary voltage, gas flow, and temperature for maximum sensitivity.

3. Quantification:

- Prepare a calibration curve using authentic standards of the piperlotines of interest.

- Quantify the piperlotines in the plant extracts by comparing their peak areas to the calibration curve.

Visualizing the Molecular Machinery: Pathways and Workflows

The Core Biosynthetic Pathway of Piperlotines

Caption: The core biosynthetic pathway of piperlotines.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the characterization of a BAHD acyltransferase.

Regulatory Logic of Piperlotine Diversity

Caption: Regulatory network influencing piperlotine diversity.

References

Initial Pharmacological Screening of Piperlongumine and its Derivatives: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

This technical guide provides a comprehensive overview of the initial pharmacological screening of Piperlongumine (PL), a naturally occurring alkaloid with significant therapeutic potential. Due to the limited availability of specific data on "Piperlongumine D," this document focuses on the extensive research conducted on its parent compound, Piperlongumine, and its analogous derivatives. This guide details the diverse biological activities of Piperlongumine, its primary mechanisms of action, and standardized protocols for its pharmacological evaluation. Quantitative data from various studies are presented in structured tables for comparative analysis, and key signaling pathways modulated by Piperlongumine are visualized using Graphviz diagrams.

Introduction to Piperlongumine

Piperlongumine, also known as piplartine, is a natural alkaloid and amide found in the fruits and roots of the long pepper (Piper longum L.)[1]. It has been traditionally used in Ayurvedic and Chinese medicine for its diverse therapeutic benefits[2]. Modern pharmacological screening has revealed its potent bioactivities, including anticancer, anti-inflammatory, antiplatelet, and senolytic properties. A significant feature of Piperlongumine is its ability to selectively target cancer cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for further drug development[2][3].

The primary mechanism of action for Piperlongumine is the induction of reactive oxygen species (ROS) within cancer cells[4][5]. This selective increase in oxidative stress disrupts cellular homeostasis and triggers downstream signaling pathways that lead to cell cycle arrest and apoptosis[1].

Core Pharmacological Activities

Anticancer Activity

Piperlongumine has demonstrated broad-spectrum anticancer activity against a variety of human cancer cell lines, including those of the breast, colon, lung, prostate, and pancreas[1][5]. Its cytotoxic effects are primarily mediated through the generation of ROS, which leads to DNA damage and the activation of apoptotic pathways[1][5].

Anti-inflammatory Activity

Piperlongumine exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation[1]. Additionally, Piperlongumine can suppress the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2)[6].

Antiplatelet Activity

Initial studies have indicated that Piperlongumine and its derivatives possess antiplatelet aggregation properties. This effect is attributed to the inhibition of pathways involved in platelet activation and aggregation, such as those induced by ADP and arachidonic acid[7].

Senolytic Activity

Recent research has identified Piperlongumine as a senolytic agent, meaning it can selectively induce apoptosis in senescent cells. This has significant implications for age-related diseases and cancer, as senescent cells are known to contribute to these conditions.

Mechanism of Action: Key Signaling Pathways

Piperlongumine's pharmacological effects are orchestrated through the modulation of several critical intracellular signaling pathways. The induction of ROS is a central event that triggers these downstream effects.

Reactive Oxygen Species (ROS) Generation

The selective accumulation of ROS in cancer cells is a hallmark of Piperlongumine's anticancer activity. This is thought to be due to cancer cells' higher basal ROS levels and compromised antioxidant defense mechanisms compared to normal cells. The elevated ROS leads to oxidative damage to proteins, lipids, and DNA, ultimately triggering apoptotic cell death.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Piperlongumine has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity[1][6][8].

References

- 1. Piperlongumine induces apoptosis and autophagy via the PI3K/Akt/mTOR pathway in KB human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperlongumine induces apoptosis and autophagy in human lung cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Characterization of Novel Piper Amides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, characterization, and biological evaluation of novel piper amides. Derived from naturally occurring alkaloids, primarily piperine from Piper nigrum (black pepper), these compounds have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological activities. This document details the synthetic strategies, analytical methodologies, and therapeutic potential of this promising class of molecules.

Introduction to Piper Amides

Piper amides are a class of alkaloids characterized by a piperidine or other amine moiety linked to a carboxylic acid through an amide bond. The most well-known example is piperine, responsible for the pungency of black pepper.[1][2] The structural diversity and biological activity of naturally occurring piper amides have spurred significant research into the synthesis of novel derivatives with enhanced therapeutic properties.[3] Chemical modification of the piperine scaffold has proven to be a successful strategy for augmenting its biological activity and creating new therapeutic opportunities.[4] These synthetic analogs have shown potential as anti-infective, anti-inflammatory, and anticancer agents.[4][5][6]

General Strategies for Discovery and Synthesis

The development of new piper amides often begins with the isolation of piperine from natural sources, followed by semi-synthesis to create a library of analogs.

2.1. Extraction and Isolation of Piperine Piperine is typically extracted from the dried, ground fruits of Piper nigrum. A common method is accelerated solvent extraction using ethyl acetate.[7] One modified procedure reported a 6.43% yield of pure piperine based on the dry weight of the black pepper seeds.[5]

2.2. Semi-Synthesis of Piper Amide Analogs A prevalent semi-synthetic route involves a two-step process: the saponification (alkaline hydrolysis) of piperine to yield piperic acid, followed by the coupling of piperic acid with various amines to form novel amides.[4][5]

-

Step 1: Saponification of Piperine: Piperine is refluxed with ethanolic potassium hydroxide (KOH) to hydrolyze the amide bond, yielding the potassium salt of piperic acid.[8] This is then acidified to produce piperic acid.[5]

-

Step 2: Amide Formation: The carboxylic acid group of piperic acid is activated, often by converting it to an acid chloride using thionyl chloride (SOCl₂).[8] The resulting piperoyl chloride is then reacted with a selected amine (e.g., substituted anilines, amino acid esters) in the presence of a base like triethylamine (Et₃N) to yield the final N-substituted piper amide derivative.[4][8]

This modular approach allows for the systematic modification of the amine portion of the molecule, enabling the exploration of structure-activity relationships (SAR).

Characterization of New Piper Amides

The structural elucidation of newly synthesized piper amides is crucial and relies on a combination of spectroscopic techniques. All synthesized amides are typically characterized by Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).[4][9]

-

¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework. For example, piperine itself shows characteristic piperidine ¹H chemical shifts around 1.53-3.57 ppm and a ¹³C chemical shift for the amide carbon at 165.3 ppm. Its hydrolysis product, piperic acid, displays a characteristic carboxylic acid ¹³C signal at 167.9 ppm.[5]

-

Mass Spectrometry (MS): Confirms the molecular weight of the new compounds. High-resolution mass spectrometry (HRMS) can determine the elemental composition.[10]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the amide C=O stretch.

Biological Activities and Therapeutic Potential

Novel piper amides have been investigated for a multitude of biological activities, demonstrating their potential in treating a wide array of diseases.

4.1. Anticancer Activity Numerous piperine-based amides and ureas have been synthesized and evaluated as potential anticancer agents.[4] They have shown activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), ovarian cancer (A2780CP), and hepatocellular carcinoma (HepG2).[4]

One promising mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] The urea derivative 8q (structure detailed in the source) was identified as a potent inhibitor of VEGFR-2 and induced apoptosis in breast cancer cells.[4] Other piperazine amide derivatives have also demonstrated significant cytotoxic effects on MDA-MB-231 cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase.[11]

4.2. Anti-Infective Activities Piper amide analogs have shown potent activity against various pathogens.

-

Antitrypanosomal and Antimalarial: A semi-synthesized 2,5-dimethoxy-substituted phenyl piperamide exhibited significantly more potent activity against Trypanosoma brucei rhodesiense and the 3D7 strain of Plasmodium falciparum than piperine itself, with no associated cytotoxicity to mammalian cells.[5]

-

Anti-SARS-CoV-2: The same 2,5-dimethoxy phenyl amide of piperine was found to inhibit the 3C-like main protease (3CLPro) of SARS-CoV-2, showing potency threefold greater than the control compound, rutin.[5][12]

-

Antibacterial: Synthesized piper amides have been found to be particularly active against Gram-positive bacteria like Staphylococcus aureus.[9]

4.3. Anti-inflammatory Activity New amide alkaloids isolated from Piper longum and Piper nigrum have demonstrated significant anti-inflammatory properties.[6][13] One compound inhibited the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells and significantly suppressed the expression of inflammatory factors such as PGE₂ and TNF-α.[13]

4.4. Other Activities Researchers have also identified piperidine-derived amides as potent inhibitors of the human soluble epoxide hydrolase (sEH) enzyme, which is involved in regulating lipid metabolism and inflammation.[14] Additionally, piperine derivatives have been synthesized as potential agonists for PPARγ, a key regulator of adipogenesis and glucose metabolism.[8]

Quantitative Data Summary

The biological activities of newly synthesized piper amides are quantified to establish their potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure.

| Compound Class/Name | Target/Assay | Organism/Cell Line | IC₅₀ Value | Reference |

| Piperine (1) | Antitrypanosomal | T. b. rhodesiense | 60.13 ± 2.11 µM | [5] |

| Compound 5 (2,5-dimethoxy phenyl piperamide) | Antitrypanosomal | T. b. rhodesiense | 15.46 ± 3.09 µM | [5] |

| Piperine (1) | Antimalarial | P. falciparum (3D7) | 124.50 ± 1.50 µM | [5] |

| Compound 5 (2,5-dimethoxy phenyl piperamide) | Antimalarial | P. falciparum (3D7) | 24.55 ± 1.91 µM | [5] |

| Piperine (1) | Anti-SARS-CoV-2 | 3CLPro Protease | 178.4 ± 1.2 µM | [12] |

| Compound 5 (2,5-dimethoxy phenyl piperamide) | Anti-SARS-CoV-2 | 3CLPro Protease | 106.9 ± 1.2 µM | [12] |

| Urea Derivative 8q | Anticancer (Cytotoxicity) | MDA-MB-231 (Breast) | 18.7 µM | [4] |

| Piperine | Anticancer (Cytotoxicity) | MDA-MB-231 (Breast) | 47.8 µM | [4] |

| 5-Fluorouracil (5-FU) | Anticancer (Cytotoxicity) | MDA-MB-231 (Breast) | 38.5 µM | [4] |

| Urea Derivative 8q | VEGFR-2 Inhibition | Enzyme Assay | 251 nM | [4] |

| Compound 7 (from P. longum) | Anti-inflammatory (NO inhibition) | RAW 264.7 cells | 12.18 µM | [13] |

| Compound 3 (Piperazine amide derivative) | Anticancer (Cytotoxicity) | MDA-MB-231 (Breast) | 11.3 µM | [11] |

Detailed Experimental Protocols

6.1. Protocol for Semi-Synthesis of N-Aryl Piper Amides

This protocol is adapted from methodologies described for creating piperine analogs.[5][8]

-

Saponification of Piperine to Piperic Acid:

-

Dissolve piperine (e.g., 10 mmol) in ethanol.

-

Add a stoichiometric excess of potassium hydroxide (KOH) (e.g., 50 mmol).

-

Reflux the mixture for 12 hours.

-

Cool the mixture and collect the precipitated potassium piperiate salt by suction filtration.

-

Wash the salt with 95% ethanol until the pH is neutral.

-

Dissolve the salt in water and acidify with a strong acid (e.g., HCl) to precipitate piperic acid.

-

Filter, wash with water, and dry the piperic acid product.

-

-

Synthesis of N-Aryl Piper Amides:

-

Suspend piperic acid (e.g., 10 mmol) in dry dichloromethane (DCM).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 70 mmol) and reflux under a nitrogen atmosphere for 2 hours to form the acid chloride.

-

Remove excess thionyl chloride under reduced pressure.

-

Dissolve the resulting piperoyl chloride in dry DCM.

-

In a separate flask, dissolve the desired aryl amine (e.g., 12 mmol) and triethylamine (Et₃N) (e.g., 15 mmol) in dry DCM.

-

Add the acid chloride solution dropwise to the amine solution under ice-cooling.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

6.2. Protocol for In Vitro VEGFR-2 Inhibition Assay

This is a representative kinase inhibition assay protocol.[4]

-

Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

Add the test compound (e.g., piper amide derivative 8q) at various concentrations to the wells of a microplate.

-

Add the VEGFR-2 enzyme to the wells.

-

Initiate the kinase reaction by adding the substrate (a suitable peptide) and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based detection method (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by piper amides is critical for their development as therapeutic agents.

7.1. Inhibition of VEGFR-2 Signaling VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. Certain piper amides act as inhibitors of the VEGFR-2 kinase, blocking these downstream signals and thus inhibiting angiogenesis.

7.2. Modulation of Apoptosis Pathways Piperine and its derivatives can also induce apoptosis in cancer cells by modulating a complex network of signaling pathways. These include the activation of executioner caspases like caspase-3 and influencing key regulatory pathways such as MAPK, PI3K/Akt, and NF-κB, which collectively control cell survival and death.[4]

Conclusion and Future Directions

The piper amide scaffold represents a privileged structure in medicinal chemistry, with newly discovered derivatives showing significant promise across multiple therapeutic areas. The semi-synthetic accessibility starting from the natural product piperine allows for rapid generation of diverse chemical libraries for screening. Future research should focus on optimizing the potency and selectivity of these compounds, elucidating their mechanisms of action in greater detail, and evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Natural inspired piperine-based ureas and amides as novel antitumor agents towards breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The bioactive amide alkaloids from the stems of Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. ijpsr.com [ijpsr.com]

- 12. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities [mdpi.com]

- 13. Eight new amide alkaloids from Piper Longum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources and Distribution of Piperlotine D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperlotine D, a naturally occurring amide alkaloid. The document details its natural sources, distribution within the plant kingdom, and methodologies for its isolation and characterization, designed for professionals in research and drug development.

Introduction to this compound

This compound is a pyrrolidine-containing amide alkaloid.[1] Its chemical structure is (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, with the molecular formula C16H21NO4.[1][2] This compound is of interest to the scientific community due to its biological activities, including antiplatelet aggregation properties.[3][4] An understanding of its natural origins is crucial for further research into its therapeutic potential and for the development of sustainable sourcing or synthetic production methods.

Natural Sources and Distribution

This compound has been identified and isolated from a select number of plant species within the Piper genus of the Piperaceae family. The known distribution of this compound is currently limited to the species listed in the table below.

Table 1: Natural Sources and Distribution of this compound

| Plant Species | Family | Plant Part(s) Containing this compound | Reference(s) |

| Piper lolot | Piperaceae | Leaves | [4] |

| Piper sarmentosum | Piperaceae | Aerial Parts | [1][5] |

Piper species are known to produce a wide array of bioactive secondary metabolites, including various amide alkaloids.[6][7] The presence of this compound in P. lolot and P. sarmentosum suggests a potential for its occurrence in other closely related species within the genus, warranting further phytochemical investigations.

Experimental Protocols for Isolation and Identification

The following section outlines a generalized experimental workflow for the isolation and identification of this compound from its natural plant sources. This protocol is a composite based on standard methodologies for the extraction of amide alkaloids from Piper species.

3.1. Plant Material Collection and Preparation

-

Collection: The leaves of Piper lolot or the aerial parts of Piper sarmentosum are collected.

-

Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

3.2. Extraction

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is a commonly used solvent for the extraction of amide alkaloids from Piper species.[4]

-

Procedure: The powdered plant material is macerated or percolated with methanol at room temperature for a specified period, often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.3. Fractionation and Isolation

-

Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing this compound (typically the less polar fractions like chloroform or ethyl acetate) is subjected to column chromatography over silica gel.

-

Elution: A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

-

Further Purification: Fractions containing this compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

3.4. Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Visualizations

Diagram 1: Distribution of this compound in the Plant Kingdom

A diagram illustrating the taxonomic distribution of this compound.

Diagram 2: Experimental Workflow for this compound Isolation

A flowchart detailing the key steps for the isolation and identification of this compound.

Conclusion

This compound is a noteworthy natural product with established biological activity. Its known natural sources are currently confined to Piper lolot and Piper sarmentosum. The methodologies outlined in this guide provide a framework for the consistent isolation and characterization of this compound, which is essential for advancing research into its pharmacological properties and potential therapeutic applications. Further screening of other Piper species may reveal additional natural sources of this compound.

References

- 1. This compound | C16H21NO4 | CID 2288517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkaloids 5 page [m.chemicalbook.com]

- 3. Antiplatelet agents | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pipersarmenoids, new amide alkaloids from Piper sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajtm.magtechjournal.com [ajtm.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Classification of Piperlotine D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperlotine D, a naturally occurring amide alkaloid, has garnered interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the chemical classification, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation, spectroscopic data for its characterization, and an exploration of its mechanism of action are presented to facilitate further research and development efforts.

Chemical Classification and Structure

This compound is classified as an amide alkaloid . Its chemical structure consists of a pyrrolidine ring linked via an amide bond to a 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl moiety. The systematic IUPAC name for this compound is (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one .

The key structural features of this compound are:

-

A Pyrrolidine Ring: A five-membered saturated heterocyclic amine.

-

An Amide Linkage: Connecting the pyrrolidine ring to the propenone backbone.

-

A Trisubstituted Phenyl Group: A benzene ring with three methoxy groups at positions 3, 4, and 5.

-

A Z-configured Double Bond: In the propenoyl linker, indicating a specific stereochemistry.

These structural characteristics place this compound in the broader class of phenylpropanoid-amides, which are known for their diverse biological activities.

Physicochemical and Spectroscopic Data

The molecular formula of this compound is C₁₆H₂₁NO₄ , and its molecular weight is 291.34 g/mol . The following tables summarize the key physicochemical and spectroscopic data reported for this compound, primarily from its isolation and characterization from Piper lolot[1].

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| Appearance | Amorphous solid |

| IUPAC Name | (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

| CAS Number | 958296-13-4 |

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.78 | s | H-2', H-6' | |

| 6.51 | d | 12.8 | H-3 |

| 5.89 | d | 12.8 | H-2 |

| 3.87 | s | 3', 4', 5'-OCH₃ | |

| 3.61 | t | 6.8 | H-2'', H-5'' |

| 1.95 | quint | 6.8 | H-3'', H-4'' |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 165.7 | C-1 |

| 153.4 | C-3', C-5' |

| 141.9 | C-3 |

| 139.0 | C-4' |

| 131.0 | C-1' |

| 118.9 | C-2 |

| 105.8 | C-2', C-6' |

| 61.0 | 4'-OCH₃ |

| 56.2 | 3', 5'-OCH₃ |

| 46.5 | C-2'', C-5'' |

| 26.3 | C-3'', C-4'' |

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| ESI-MS | Positive | 292.1543 | [M+H]⁺ |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its potent antiplatelet aggregation effect[1]. It has been shown to inhibit platelet aggregation induced by both arachidonic acid (AA) and platelet-activating factor (PAF)[1].

While the precise mechanism of action has not been fully elucidated, its inhibitory effect on PAF-induced aggregation suggests that this compound may act as a platelet-activating factor receptor (PAFR) antagonist . PAFR is a G-protein coupled receptor that, upon activation by PAF, initiates a signaling cascade leading to platelet activation and aggregation.

The proposed mechanism of action is visualized in the signaling pathway diagram below.

Proposed mechanism of this compound as a PAFR antagonist.

Experimental Protocols

Isolation of this compound from Piper lolot

The following protocol is a summary of the activity-guided isolation procedure described by Li et al. (2007)[1].

References

Preliminary In Vitro Bioactivity of Piperlotine D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperlotine D, a naturally occurring amide alkaloid, has emerged as a molecule of interest in the field of pharmacology. This technical guide provides a comprehensive analysis of the preliminary in vitro bioactivity of this compound, with a focus on its antiplatelet aggregation properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes relevant pathways to serve as a foundational resource for researchers and professionals in drug discovery and development. While data on a broad spectrum of activities for this compound is limited, this guide also contextualizes its bioactivity within the broader class of piperlotine and piperine compounds, which have demonstrated potential anticancer and anti-inflammatory effects.

Introduction

This compound, chemically identified as (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is an alkaloid found in plant species of the Piper genus, such as Piper lolot and Piper sarmentosum[1]. Structurally, it belongs to the family of α,β-unsaturated amides, a class of compounds known for their diverse biological activities. This guide focuses on the currently available in vitro bioactivity data for this compound, primarily its role as an inhibitor of platelet aggregation.

Quantitative Bioactivity Data

The primary in vitro bioactivity reported for this compound is its potent antiplatelet aggregation activity. The following table summarizes the available quantitative data from the seminal study by Chanawitan et al. (2007).

| Bioactivity | Assay | Inducer | IC50 (µM) | Reference |

| Antiplatelet Aggregation | Light Transmission Aggregometry | Arachidonic Acid (AA) | 18.8 | Chanawitan et al., 2007 |

| Antiplatelet Aggregation | Light Transmission Aggregometry | Platelet-Activating Factor (PAF) | 29.5 | Chanawitan et al., 2007 |

Note: IC50 represents the concentration of this compound required to inhibit the aggregation process by 50%.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited for this compound.

Antiplatelet Aggregation Assay

This protocol is based on the light transmission aggregometry method used to assess the inhibitory effect of this compound on platelet aggregation.

Objective: To determine the concentration at which this compound inhibits platelet aggregation induced by arachidonic acid (AA) and platelet-activating factor (PAF) by 50% (IC50).

Materials and Reagents:

-

This compound

-

Arachidonic acid (AA) solution

-

Platelet-activating factor (PAF) solution

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

Aggregometer

-

Cuvettes with stir bars

-

Pipettes

Procedure:

-

Preparation of Platelet Suspensions:

-

Draw venous blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C in the aggregometer.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a specific volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for a defined period (e.g., 3 minutes) at 37°C with stirring.

-

Induce platelet aggregation by adding a fixed concentration of the agonist (arachidonic acid or PAF).

-

Record the change in light transmittance for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated from the change in light transmittance.

-

The percentage of inhibition is determined by comparing the aggregation in the presence of this compound to the control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Antiplatelet Aggregation Assay

The following diagram illustrates the general workflow for assessing the antiplatelet activity of a test compound like this compound.

Caption: Workflow for in vitro antiplatelet aggregation assay.

Postulated Signaling Pathway of Platelet Aggregation Inhibition

While the precise molecular targets of this compound in platelet inhibition have not been fully elucidated, its inhibitory action on arachidonic acid-induced aggregation suggests a potential interference with the cyclooxygenase (COX) pathway. The following diagram depicts a simplified overview of this pathway.

Caption: Postulated inhibition of the COX pathway by this compound.

Discussion and Future Directions

The current body of evidence strongly indicates that this compound is a potent inhibitor of in vitro platelet aggregation. Its activity against both arachidonic acid and PAF-induced aggregation suggests a potentially multifaceted mechanism of action. The inhibition of the arachidonic acid pathway points towards a possible interaction with cyclooxygenase enzymes, a common target for antiplatelet agents.

However, the in vitro bioactivity profile of this compound remains largely unexplored beyond its effects on platelets. Given that structurally related compounds, such as piperine and other piperamides, exhibit significant anticancer and anti-inflammatory properties, it is plausible that this compound may also possess these activities. Future research should aim to:

-

Broaden the Scope of Bioactivity Screening: Evaluate the cytotoxic effects of this compound against a panel of cancer cell lines and assess its anti-inflammatory potential in relevant in vitro models (e.g., measurement of nitric oxide production, cytokine release).

-

Elucidate the Mechanism of Action: Investigate the specific molecular targets of this compound. For its antiplatelet activity, this would involve direct enzyme inhibition assays with COX-1 and COX-2. For any potential anticancer or anti-inflammatory effects, studies on relevant signaling pathways (e.g., NF-κB, MAPK) would be crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the key structural features responsible for its bioactivity and to potentially develop more potent and selective compounds.

Conclusion

This compound is a promising natural product with demonstrated potent in vitro antiplatelet aggregation activity. This technical guide provides a summary of the existing quantitative data and experimental methodologies, offering a valuable resource for the scientific community. While the full spectrum of its biological activities is yet to be uncovered, the foundation laid by the initial studies, coupled with the known properties of related compounds, warrants further investigation into the therapeutic potential of this compound. The detailed protocols and pathway diagrams presented herein are intended to facilitate and inspire future research in this direction.

References

Unveiling the Molecular Architecture of Piperlotine D: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure and characterization of Piperlotine D, a naturally occurring amide alkaloid. The information presented is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Molecular Identity and Properties

This compound is identified by the IUPAC name (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Its fundamental properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| CAS Number | 958296-13-4 |

| Appearance | Yellowish oil |

Structural Elucidation: A Spectroscopic Approach

The molecular structure of this compound was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Spectroscopic Data Summary

The key spectroscopic data that confirm the structure of this compound are presented in the following tables. This data was obtained from the first reported isolation and characterization of this compound from the leaves of Piper lolot.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | No. of Protons | Assignment |

| 6.78 | s | 2H | H-2', H-6' | |

| 6.51 | d | t, 12.5 | 1H | H-3 |

| 5.89 | d | t, 12.5 | 1H | H-2 |

| 3.86 | s | 9H | 3',4',5'-OCH₃ | |

| 3.58 | t | 6.5 | 2H | H-2'' |

| 3.49 | t | 6.5 | 2H | H-5'' |

| 1.95 | m | 2H | H-3'' | |

| 1.88 | m | 2H | H-4'' |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 165.7 | C-1 |

| 143.2 | C-3 |

| 138.3 | C-4' |

| 131.8 | C-1' |

| 119.5 | C-2 |

| 105.8 | C-2', C-6' |

| 60.9 | 4'-OCH₃ |

| 56.1 | 3',5'-OCH₃ |

| 46.5 | C-2'' |

| 45.8 | C-5'' |

| 26.2 | C-3'' |

| 24.4 | C-4'' |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Key Data |

| EIMS (m/z) | 291 [M]⁺, 221, 194, 179, 151, 70 |

| HREIMS | m/z 291.1470 (Calcd. for C₁₆H₂₁NO₄, 291.1471) |

| IR (KBr) | νₘₐₓ 1645, 1608, 1582, 1504, 1458, 1420, 1331, 1242, 1126, 1003 cm⁻¹ |

| UV (MeOH) | λₘₐₓ (log ε) 216 (4.25), 294 (4.08) nm |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural characterization of this compound.

Isolation of this compound

The isolation of this compound was first reported from the leaves of Piper lolot. The general workflow for its extraction and purification is as follows:

Spectroscopic Analysis

The structural determination of the isolated compound was performed using a suite of spectroscopic instruments:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS) were performed to determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained using the KBr pellet method to identify functional groups.

-

Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded in methanol to observe electronic transitions.

Structural Confirmation Logic

The elucidation of the molecular structure of this compound is based on the logical interpretation of the combined spectroscopic data.

This in-depth guide provides the foundational knowledge for the identification and characterization of this compound, serving as a valuable resource for the scientific community.

References

Methodological & Application

Synthesis and Application of Piperine Derivatives: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of piperine derivatives, with a focus on piperoyl-amino acid conjugates as representative examples. It includes detailed experimental protocols, a summary of their biological activities, and visualizations of the key signaling pathways they modulate. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the piperine scaffold.

Introduction

Piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum), has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its therapeutic potential is often limited by poor aqueous solubility. To address this, researchers have focused on the synthesis of piperine derivatives to enhance bioavailability and therapeutic efficacy.[3] This guide details the synthesis of a prominent class of these derivatives—piperoyl-amino acid conjugates—and explores their biological impact.

Experimental Protocols

The synthesis of piperoyl-amino acid conjugates from piperine is a multi-step process that involves the hydrolysis of the native amide bond in piperine to yield piperic acid, followed by the coupling of piperic acid with various amino acid esters.[2]

Protocol 1: Synthesis of Piperic Acid from Piperine[3]

This protocol outlines the base-catalyzed hydrolysis of piperine.

Materials:

-

Piperine

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

Procedure:

-

A mixture of piperine (64 g, 219.9 mmol) and potassium hydroxide (113.5 g, 17.9 mmol) is refluxed in 1500 mL of ethanol for 12 hours.

-

The reaction mixture is allowed to cool to room temperature.

-

The resulting precipitate (potassium salt of piperic acid) is collected by suction filtration.

-

The filter cake is washed with 95% ethanol until the pH of the filtrate is neutral (pH=7).

-

The crystalline product is dried to yield the potassium salt of piperic acid.

Protocol 2: Synthesis of Piperoyl-Amino Acid Ester Conjugates[3]

This protocol details the coupling of piperic acid with amino acid esters.

Materials:

-

Piperic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), pre-dried

-

Amino acid ester hydrochloride

-

Triethylamine (Et₃N)

Procedure:

-

Piperic acid (2.18 g, 10 mmol) is dissolved in pre-dried DCM.

-

Thionyl chloride (73.8 mmol, 14.4 mL) is added, and the mixture is refluxed under a nitrogen atmosphere for 2 hours to form the acid chloride of piperine.

-

Excess thionyl chloride is removed under reduced pressure.

-

The resulting piperoyl chloride is dissolved in DCM.

-

In a separate flask, the amino acid ester hydrochloride (20 mmol) is suspended in DCM.

-

The piperoyl chloride solution and triethylamine in DCM are added to the amino acid ester suspension under ice-cooling.

-

The reaction mixture is stirred for 2 hours at room temperature.

-

The product is then purified, typically by column chromatography.

Biological Activity of Piperine Derivatives

The conjugation of amino acids to the piperine scaffold has been shown to significantly enhance its biological activity. These derivatives have demonstrated potential as anticancer and antileishmanial agents.[1][4]

Cytotoxic Activity of Piperoyl-Amino Acid Ester Conjugates

A series of piperoyl-amino acid ester conjugates were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. While the parent compound, piperine, showed limited activity, the introduction of amino acid moieties through a peptide linkage resulted in a notable increase in cytotoxicity.[1]

| Compound | Cell Line | IC₅₀ (µM) |

| 4p | DU-145 | 21 |

Table 1: Cytotoxic activity of a representative piperoyl-amino acid ester conjugate (4p) against the DU-145 human prostate cancer cell line. The IC₅₀ value represents the concentration at which 50% of cell growth is inhibited.[1]

Antileishmanial Activity of Piperoyl-Amino Acid Conjugates

Piperoyl-amino acid conjugates have also been investigated for their activity against Leishmania donovani, the causative agent of leishmaniasis. All synthesized conjugates displayed better activity than piperine or the individual amino acid methyl esters.[4]

| Compound | Form | IC₅₀ (mM) |

| Piperoyl-valine methyl ester | Amastigote | 0.075 |

Table 2: Antileishmanial activity of the most active piperoyl-amino acid conjugate against the amastigote form of L. donovani.[4]

Signaling Pathways Modulated by Piperine and Its Derivatives

Piperine and its derivatives exert their biological effects by modulating several key intracellular signaling pathways, including the MAPK and NF-κB pathways, which are crucial in inflammation and cancer.[5][6]

MAPK and NF-κB Signaling Pathways

Piperine has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells by suppressing the activation of the MAPK and NF-κB signaling pathways.[5] This is achieved by inhibiting the phosphorylation of key proteins such as ERK, JNK, p38, and p65.[5][6]

Caption: Inhibition of MAPK and NF-κB pathways by piperine.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of piperine derivatives involves a series of well-defined steps, from the initial chemical synthesis to the final assessment of biological activity and mechanism of action.

Caption: General workflow for piperine derivative synthesis and evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. Synthesis and antileishmanial activity of piperoyl-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Piper-Amide Alkaloids, with Reference to Piperlotine D

Disclaimer: As of October 2025, specific purification protocols for a compound designated "Piperlotine D" are not available in the published scientific literature. The following application notes and protocols are based on established methods for the purification of structurally related piper-amide alkaloids, such as piperine and piperlongumine, from various Piper species. These methods can be adapted and optimized for the purification of novel or rare piper-amides like this compound.

Introduction to Piper-Amide Alkaloids

Piper-amide alkaloids are a diverse group of naturally occurring compounds found in plants of the Piper genus. These compounds are responsible for the characteristic pungency of species like black pepper (Piper nigrum) and long pepper (Piper longum). Structurally, they consist of a piperidine or pyrrolidine ring linked to a fatty acid chain via an amide bond. Piper-amides, including well-known examples like piperine and piperlongumine, have garnered significant interest from researchers due to their wide range of biological activities. These activities include anti-inflammatory, antioxidant, anticancer, and bio-enhancing properties, making them promising candidates for drug development.

Overview of Purification Strategies

The purification of piper-amide alkaloids from plant material typically involves a multi-step process that begins with extraction, followed by one or more chromatographic separation techniques. The choice of methods depends on the specific alkaloid of interest, its concentration in the plant material, and the desired final purity.

A general workflow for the purification of piper-amide alkaloids is presented below:

Quantitative Data on Piper-Amide Purification

The yield and purity of isolated piper-amides can vary significantly depending on the plant source and the purification method employed. The following table summarizes representative data for the purification of piperine and other piper-amides from Piper species.

| Compound | Plant Source | Purification Method | Yield (%) | Purity (%) | Reference |

| Piperine | Piper nigrum (Black Pepper) | Extraction with Dichloromethane, Recrystallization | 2.5 - 3.0 | 98.5 | [1] |